molecular formula C14H14FN3 B6896974 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline

4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline

Cat. No.: B6896974
M. Wt: 243.28 g/mol
InChI Key: SDMQLXUYSFMPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Azabicyclo[221]heptan-2-yl)-5-fluoroquinazoline is a complex organic compound that features a bicyclic structure fused with a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline apart is its unique combination of a bicyclic structure with a quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3/c15-11-2-1-3-12-13(11)14(17-8-16-12)18-7-9-4-5-10(18)6-9/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMQLXUYSFMPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=NC=NC4=C3C(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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